Sodium DL-lactate-D4

LC-MS/MS method development Stable isotope internal standard design Bioanalytical method validation

Sodium DL-lactate-D4 (CAS 344299-52-1) is a deuterated isotopologue of sodium lactate with the molecular formula C₃HD₄NaO₃ and a molecular weight of 116.08 g/mol. The compound features four deuterium atoms substituted at the 2,3,3,3 positions of the lactate backbone, creating the designation sodium DL-lactate-2,3,3,3-d4.

Molecular Formula C3H5NaO3
Molecular Weight 116.08 g/mol
CAS No. 344299-52-1
Cat. No. B1412478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium DL-lactate-D4
CAS344299-52-1
Molecular FormulaC3H5NaO3
Molecular Weight116.08 g/mol
Structural Identifiers
SMILESCC(C(=O)[O-])O.[Na+]
InChIInChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/i1D3,4D;
InChIKeyNGSFWBMYFKHRBD-IOXFLNLHSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium DL-lactate-D4 (CAS 344299-52-1): Stable Isotope-Labeled Sodium Lactate for Quantitative Bioanalysis


Sodium DL-lactate-D4 (CAS 344299-52-1) is a deuterated isotopologue of sodium lactate with the molecular formula C₃HD₄NaO₃ and a molecular weight of 116.08 g/mol . The compound features four deuterium atoms substituted at the 2,3,3,3 positions of the lactate backbone, creating the designation sodium DL-lactate-2,3,3,3-d4 . As a stable isotope-labeled (SIL) compound, it belongs to the class of deuterated internal standards widely employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative determination of lactate in complex biological matrices [1]. The compound exists as a racemic mixture containing both D- and L-stereoisomers of the deuterated lactate anion and is commercially available as a 60% w/w solution in water with isotopic enrichment typically ≥98 atom % D .

Why Unlabeled Sodium Lactate or Alternative Lactate Isotopologues Cannot Substitute for Sodium DL-lactate-D4 in Quantitative MS Workflows


Generic substitution with unlabeled sodium lactate (CAS 72-17-3) fails in quantitative LC-MS/MS workflows because the analyte and internal standard must be distinguishable by mass spectrometry while exhibiting near-identical chromatographic and ionization behavior [1]. Unlabeled sodium lactate co-elutes with endogenous lactate and cannot be differentiated by the mass detector, rendering accurate quantification impossible in biological samples where endogenous lactate is abundant . While alternative isotopologues such as Sodium DL-lactate-d3 (CAS 1219802-24-0) or Sodium L-lactate-3-¹³C (CAS 201595-70-2) exist, substitution between labeled forms is constrained by three factors: (1) the required mass difference between analyte and internal standard—typically ≥3 Da for small molecules to avoid isotopic overlap—favors the d4 variant over d3 in complex matrices ; (2) the position of isotopic labeling affects fragment ion tracking in multiple reaction monitoring (MRM) assays, where the label must reside on the fragment being quantitated [2]; and (3) deuterium label stability differs based on substitution position, with exchangeable sites (e.g., hydroxyl deuterium at C2) requiring specific experimental conditions to maintain isotopic integrity [3].

Sodium DL-lactate-D4: Quantitative Differentiation Evidence Versus Lactate-D3 and ¹³C-Lactate Internal Standards


Mass Difference Advantage: Sodium DL-lactate-D4 Provides ≥4 Da Shift Versus Unlabeled Lactate, Exceeding the 3 Da Minimum Requirement for Small Molecule LC-MS/MS

Sodium DL-lactate-D4 incorporates four deuterium atoms, yielding a molecular weight of 116.08 g/mol—a +4 Da mass shift relative to unlabeled sodium lactate (112.06 g/mol). This exceeds the widely accepted minimum requirement of ≥3 Da mass difference for reliable quantitation of small molecules (<1000 Da) in LC-MS/MS applications . In contrast, Sodium DL-lactate-d3 provides only a +3 Da shift, which may be insufficient to eliminate spectral overlap in matrices containing high endogenous lactate concentrations or when resolving isotopologue clusters from partially labeled species .

LC-MS/MS method development Stable isotope internal standard design Bioanalytical method validation

Label Position Differentiation: 2,3,3,3-d4 Substitution Pattern Enables Fragment-Specific Quantitation Distinct from Single-Site Labeled Analogs

Sodium DL-lactate-D4 is specifically labeled at the 2,3,3,3 positions, with the deuterium substitution pattern confirmed by the systematic name sodium DL-lactate-2,3,3,3-d4 . This multi-site labeling configuration differs fundamentally from single-site labeled alternatives such as Sodium L-lactate-3-¹³C, which bears a ¹³C label only at the C3 methyl position . In MRM-based LC-MS/MS assays that monitor specific fragment ions (e.g., loss of CO₂ from the carboxylate group, or cleavage at the C2-C3 bond), the d4 labeling pattern ensures that the mass shift is retained on multiple possible fragment ions, whereas a single-site ¹³C label may be lost if the labeled carbon is cleaved during fragmentation .

MRM assay development Fragment ion tracking Stable isotope tracer design

Enantiomeric Coverage: DL-Racemic Formulation Enables Quantitation of Both D- and L-Lactate Without Enantiomer-Specific Method Bias

Sodium DL-lactate-D4 is supplied as a racemic mixture containing both D- and L-stereoisomers of the deuterated lactate anion . This contrasts with stereospecific labeled alternatives such as Sodium L-lactate-3-¹³C (CAS 201595-70-2), which provides only the L-enantiomer [1]. In clinical and research applications where D-lactate quantitation is critical—such as diagnosis of D-lactic acidosis in short bowel syndrome, or microbial metabolism studies where bacteria exclusively produce D-lactate—the use of an enantiomerically pure L-labeled internal standard introduces potential quantitation bias if chromatographic separation of enantiomers is incomplete or if ionization efficiency differs between enantiomers in the MS source [2]. The DL-racemic d4 internal standard matches the racemic distribution of DL-sodium lactate analytical standards, ensuring comparable behavior for both enantiomeric forms.

D-lactate quantitation Lactate enantiomer analysis Metabolic disorder biomarkers

Deuterium Label Stability at C2 Hydroxyl Position: Analytical Consideration Requiring Method Validation

The d4 labeling pattern of Sodium DL-lactate-D4 includes one deuterium at the C2 hydroxyl oxygen (O-D) and three deuteriums at the C3 methyl position (CD₃). Deuterium labels positioned on heteroatoms such as oxygen are susceptible to exchange with protons from protic solvents (e.g., water, methanol) or from the biological matrix . In aqueous solution, the O-D deuterium at C2 can undergo H/D exchange, effectively reducing the d4 compound to a d3 species in situ. This behavior contrasts with carbon-bound labels such as ¹³C (e.g., Sodium L-lactate-3-¹³C), which are completely non-exchangeable under all analytical conditions [1]. While this exchange does not preclude the use of d4-lactate as an internal standard, it requires that method development account for potential label loss during sample preparation and LC separation [2].

Deuterium-hydrogen exchange Isotope label stability LC-MS method robustness

Sodium DL-lactate-D4: Evidence-Based Procurement Scenarios for Quantitative Bioanalysis and Metabolic Tracing


LC-MS/MS Quantitation of Total Lactate in Plasma or Cell Culture Media Requiring ≥4 Da Mass Separation

Sodium DL-lactate-D4 is optimally deployed as a stable isotope-labeled internal standard for LC-MS/MS assays quantifying total lactate in biological matrices. The +4 Da mass shift relative to unlabeled lactate satisfies the ≥3 Da minimum mass difference requirement for small molecule quantitation, reducing risk of isotopic interference from endogenous lactate isotopologues . This scenario is particularly relevant for clinical research laboratories measuring plasma lactate as a biomarker of tissue hypoxia, sepsis, or mitochondrial dysfunction, as well as for bioprocess monitoring in cell culture where lactate accumulation indicates metabolic state.

Simultaneous Quantitation of D- and L-Lactate Enantiomers in Clinical or Microbiological Samples

In applications requiring quantitation of both D- and L-lactate—such as diagnosis of D-lactic acidosis in patients with short bowel syndrome, or analysis of bacterial fermentation products where D-lactate is the predominant enantiomer—Sodium DL-lactate-D4 provides a racemic internal standard that matches the stereochemical profile of DL-lactate analytical standards . This eliminates the need for separate D- and L-labeled internal standards and ensures accurate quantitation of both enantiomeric forms without method bias.

MRM-Based LC-MS/MS Assays Requiring Fragment Ion Tracking Across Multiple Transitions

For laboratories developing or validating MRM-based LC-MS/MS methods for lactate quantitation, Sodium DL-lactate-D4's multi-site labeling (2,3,3,3-d4) offers method robustness advantages. The labeling ensures that the +4 Da mass shift is retained on fragment ions generated through multiple cleavage pathways, whereas single-site labeled alternatives (e.g., 3-¹³C) may lose the label if the labeled carbon is cleaved during fragmentation . This is particularly valuable when the optimal MRM transition is not predetermined or when multiple transitions are monitored for confirmatory purposes.

Metabolic Flux Analysis Using Deuterium Tracer Methodology

Sodium DL-lactate-D4 may be employed as a metabolic tracer to track lactate utilization and interconversion in cellular metabolism. The deuterium labeling enables distinction of exogenously administered lactate from endogenously produced lactate using mass spectrometry . While ¹³C-labeled lactate is more commonly used for carbon flux analysis via ¹³C-MFA, deuterium-labeled lactate offers a complementary approach for tracing hydrogen/deuterium exchange reactions and for studies where simultaneous ¹³C and ²H tracing is required to resolve parallel metabolic pathways.

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